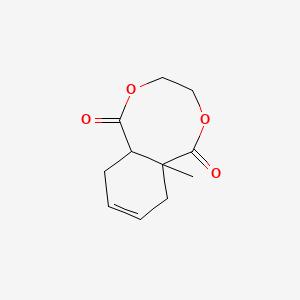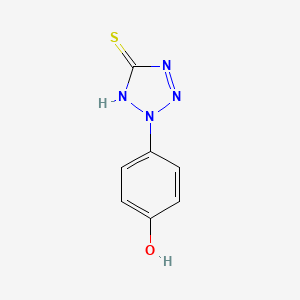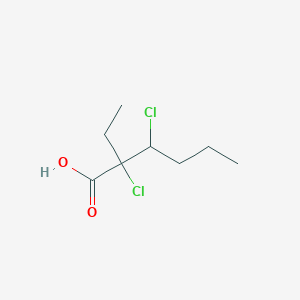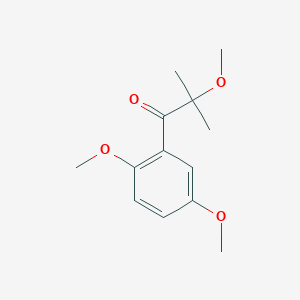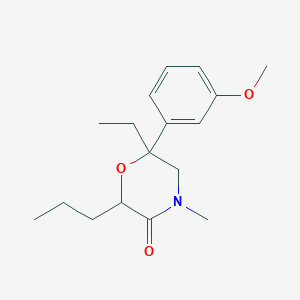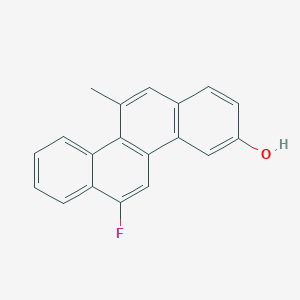
6-Fluoro-11-methylchrysen-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-11-methylchrysen-3-OL is a fluorinated derivative of chrysen-3-OL, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 11th position on the chrysen-3-OL structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-11-methylchrysen-3-OL typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for efficient production. The use of environmentally benign organoboron reagents is preferred to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoro-11-methylchrysen-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various hydrocarbon derivatives.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-11-methylchrysen-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 6-Fluoro-11-methylchrysen-3-OL involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methyl group can also influence the compound’s hydrophobicity and overall molecular conformation, affecting its biological activity .
Vergleich Mit ähnlichen Verbindungen
6-Fluoro-3-formylchromone: Another fluorinated compound with applications in optoelectronic devices.
Fluorinated Pyridines: These compounds share the fluorine substitution and are used in various chemical syntheses.
Uniqueness: 6-Fluoro-11-methylchrysen-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of fluorine and methyl groups on the chrysen-3-OL backbone makes it particularly interesting for research in various fields, including medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
92755-74-3 |
|---|---|
Molekularformel |
C19H13FO |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
6-fluoro-11-methylchrysen-3-ol |
InChI |
InChI=1S/C19H13FO/c1-11-8-12-6-7-13(21)9-16(12)17-10-18(20)14-4-2-3-5-15(14)19(11)17/h2-10,21H,1H3 |
InChI-Schlüssel |
UDTXXIMONGGAFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C(C=C2)O)C3=C1C4=CC=CC=C4C(=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)


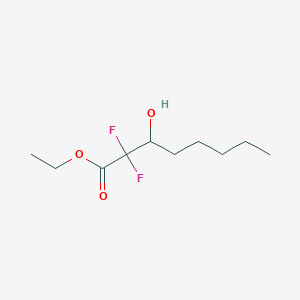
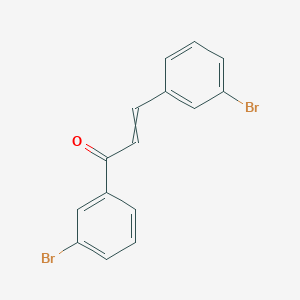
![2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one](/img/structure/B14346373.png)
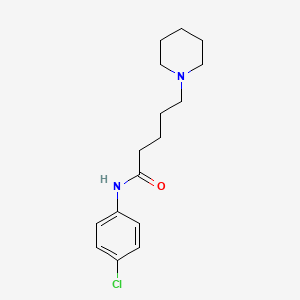
![4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate](/img/structure/B14346396.png)
![3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine](/img/structure/B14346397.png)
